Methyl 4,5-dimethoxy-2-{[(4-methylpiperazinyl)thioxomethyl]amino}benzoate
Description
Methyl 4,5-dimethoxy-2-{[(4-methylpiperazinyl)thioxomethyl]amino}benzoate is a synthetic organic compound characterized by a benzoate ester core substituted with dimethoxy groups at positions 4 and 3. The molecule also features a thiourea moiety (thioxomethyl amino group) linked to a 4-methylpiperazine ring.
Properties
Molecular Formula |
C16H23N3O4S |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
methyl 4,5-dimethoxy-2-[(4-methylpiperazine-1-carbothioyl)amino]benzoate |
InChI |
InChI=1S/C16H23N3O4S/c1-18-5-7-19(8-6-18)16(24)17-12-10-14(22-3)13(21-2)9-11(12)15(20)23-4/h9-10H,5-8H2,1-4H3,(H,17,24) |
InChI Key |
ACZACWCICWPFTL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=S)NC2=CC(=C(C=C2C(=O)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5-dimethoxy-2-{[(4-methylpiperazinyl)thioxomethyl]amino}benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzoate core: The benzoate core is synthesized by reacting 4,5-dimethoxybenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl 4,5-dimethoxybenzoate.
Introduction of the piperazinyl-thioxomethyl-amino group: The piperazinyl-thioxomethyl-amino group is introduced through a nucleophilic substitution reaction. This involves reacting methyl 4,5-dimethoxybenzoate with 4-methylpiperazine and a thioxomethylating agent, such as thiophosgene, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dimethoxy-2-{[(4-methylpiperazinyl)thioxomethyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazinyl-thioxomethyl-amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4,5-dimethoxy-2-{[(4-methylpiperazinyl)thioxomethyl]amino}benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4,5-dimethoxy-2-{[(4-methylpiperazinyl)thioxomethyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The piperazinyl-thioxomethyl-amino group is believed to play a crucial role in its biological activity by binding to target proteins or enzymes, thereby modulating their function. This interaction can lead to various cellular responses, including inhibition of cell growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Features and Reactivity
Carcinogenic Potential and Organ Specificity
Key Observations :
- PhIP and IQ induce organ-specific tumors via metabolic activation to reactive intermediates that form DNA adducts .
- The thiourea group in Methyl 4,5-dimethoxy-...benzoate may undergo similar metabolic transformations, but its piperazine moiety could alter solubility and tissue distribution compared to HCAs.
Metabolic Pathways
- HCAs (PhIP/IQ) : Metabolized by cytochrome P450 enzymes (e.g., CYP1A2) to N-hydroxylamines, which form DNA adducts after esterification .
- The 4-methylpiperazine ring could modulate metabolic stability or excretion.
Research Implications and Gaps
While HCAs like PhIP and IQ are established dietary carcinogens, Methyl 4,5-dimethoxy-...benzoate lacks direct carcinogenicity data. However, structural parallels suggest:
Mutagenicity Risk : The aromatic amine and thiourea groups may act as electrophilic sites for DNA binding.
Organotropism: Unlike HCAs (liver/colon-specific), the piperazine group might redirect toxicity to other tissues (e.g., kidneys or CNS).
Dose-Response: Linear adduct formation at low doses in HCAs implies that even trace exposure to Methyl 4,5-dimethoxy-...benzoate could pose risks in synergy with other carcinogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
